Mass Spectrometric Differentiation
Aripiprazole-d8 provides a +8 Da mass shift relative to unlabeled aripiprazole, enabling clear differentiation in MS/MS analysis [1]. The multiple reaction monitoring (MRM) transition for aripiprazole is m/z 448.35→285.09, while the transition for Aripiprazole-d8 is m/z 456.2→293.2 [1]. This distinct mass signature eliminates cross-talk and ensures accurate quantification of the target analyte [2].
| Evidence Dimension | Precursor-to-Product Ion Transition (MRM) |
|---|---|
| Target Compound Data | m/z 456.2 → 293.2 |
| Comparator Or Baseline | Unlabeled Aripiprazole: m/z 448.35 → 285.09 |
| Quantified Difference | +8 Da precursor mass shift; +8.11 Da product ion shift |
| Conditions | UPLC-MS/MS with positive electrospray ionization (ESI+) |
Why This Matters
The distinct mass shift ensures that the internal standard does not interfere with analyte detection, a fundamental requirement for validated bioanalytical methods in regulated environments.
- [1] Raghuvanshi, A., Khan, U. A., Parveen, U., Gupta, A., & Jain, G. K. (2020). Development and Validation of UPLC-MS/MS Method for the Determination of Aripiprazole in Rat Plasma Using Liquid-Liquid Extraction: Pharmacokinetic and Bioequivalence Application. Asian Journal of Chemistry, 32(10), 2671–2676. View Source
- [2] Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2013). SPE–UPLC–MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study. Journal of Chromatography B, 925, 20–25. View Source
